molecular formula C9H15N3O2S B2965523 Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate CAS No. 1211535-27-1

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate

Cat. No.: B2965523
CAS No.: 1211535-27-1
M. Wt: 229.3
InChI Key: SEKNAIFIARYMTJ-UHFFFAOYSA-N
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Description

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a versatile chemical compound with a unique structure that enables various applications in scientific research. This compound is known for its potential in drug development, organic synthesis, and bioactivity studies.

Mechanism of Action

Target of Action

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate primarily targets the Methionine aminopeptidase 1 . This enzyme plays a crucial role in the removal of the N-terminal methionine from nascent proteins .

Mode of Action

The compound interacts with its target by cotranslationally removing the N-terminal methionine from nascent proteins . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged .

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of proteins. By interacting with Methionine aminopeptidase 1, the compound influences the maturation of nascent proteins . This can have downstream effects on various cellular processes that rely on these proteins.

Pharmacokinetics

The compound’s interaction with methionine aminopeptidase 1 suggests it may be involved in protein synthesis pathways . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, are currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are related to its influence on protein synthesis. By affecting the removal of the N-terminal methionine from nascent proteins, the compound can potentially impact the function and activity of these proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate typically involves the construction of the thiazole core followed by amidation and nucleophilic substitution steps . The reaction conditions often include the use of tert-butyl carbamate and appropriate thiazole derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reactions while ensuring purity and yield are maintained .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reducing agents can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential bioactivity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate include:

  • Tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate
  • N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
  • 2-amino-4-(aminomethyl)thiazole derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows for a wide range of applications in different fields. Its unique combination of functional groups provides versatility in chemical reactions and potential bioactivity.

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4,10H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKNAIFIARYMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211535-27-1
Record name tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
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